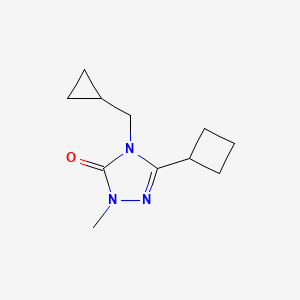
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride (4-APB-DHC) is a synthetic compound that belongs to a class of heterocyclic compounds known as piperidines. It is a versatile molecule that has a wide range of applications in various fields, such as medicinal and pharmaceutical research, organic synthesis, and biochemistry. 4-APB-DHC is of particular interest due to its ability to act as an agonist of the serotonin 5-HT2A receptor, which has implications for the treatment of several neurological and psychiatric disorders. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various techniques, including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015).
Chemical Modification for Enhanced Potency : In a study aimed at developing potent inhibitors of the chemokine receptor CCR10, a derivative compound was synthesized and found to be 300 times more potent than its precursor, highlighting the compound's potential for chemical modifications to enhance biological activity (Asitha Abeywardane et al., 2016).
Fluorescent Probes for Molecular Diagnosis : A fluorescent probe was synthesized using a similar compound for β-amyloids, showing high binding affinities in vitro, demonstrating its potential as a powerful tool for the molecular diagnosis of Alzheimer’s disease (Huan-bao Fa et al., 2015).
Novel Synthetic Routes : A synthetic strategy for cyclic α,α-disubstituted α-amino acids, including 1-substituted 4-aminopiperidine-4-carboxylic acids, was developed, expanding the compound's synthetic applications (M. Oba et al., 2005).
Biomedical Research
Targeting DNA Repair in Cancer Therapy : In cancer research, derivatives of this compound have been synthesized and found to inhibit ERCC1-XPF activity in vitro, offering potential therapeutic applications in sensitizing cancer cells to radiation and chemotherapy (Ahmed H. Elmenoufy et al., 2019).
Asymmetric Synthesis in Pharmaceutical Development : The compound has been used in the asymmetric synthesis of 3-amino-delta-lactams and benzo[a]quinolizidines, highlighting its relevance in developing biologically active molecules for therapeutic applications (Jun Jiang et al., 2009).
Novel Chemotherapeutic Agents : Derivatives of this compound have been investigated as ASK1 inhibitors for the treatment of inflammation and pain, with potential applications in diseases like osteoarthritis and neuropathic pain (P. Norman, 2012).
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-11(2,3)10(14)8-13-6-4-9(12)5-7-13;;/h9H,4-8,12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOHPAYUAQDVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(CC1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2445820.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2445821.png)

![9-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445825.png)
![2-methyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2445827.png)



![2-[1-(1-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2445835.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)

![2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2445841.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2445842.png)